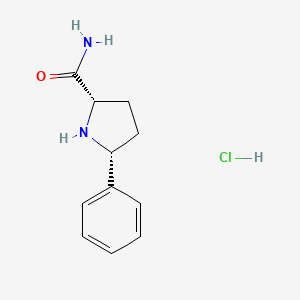

(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride

Description

(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which makes it valuable in the synthesis of other complex molecules and in the study of chiral interactions in biological systems.

Properties

IUPAC Name |

(2S,5R)-5-phenylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTHKSJEYYRBIR-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Core Synthesis via Cyclization Reactions

Cyclization of Acetamido Esters

The foundational step in synthesizing 5-phenylpyrrolidine derivatives involves cyclizing 2-acetamido-2-phenylalkanoate esters under basic conditions. As demonstrated in US3401176A, methyl 2-acetamido-2-phenylbutyrate undergoes cyclization in methanol with sodium methoxide (NaOMe) at reflux temperatures (50–100°C) to yield 5-ethyl-5-phenylpyrrolidine-2,4-dione. This intermediate serves as a precursor for subsequent functionalization.

Carboxamide Group Introduction

Coupling Reactions with Methylamine

Post-cyclization, the 2,4-dione intermediate undergoes selective alkylation at the 4-position to introduce alkoxy groups, followed by carboxamide formation. PMC2494854 describes a coupling strategy using (2S,5R)-5-phenylpyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester with methylamine under EDC/HOBt activation.

Protocol Overview

- Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

- Coupling : Methylamine is introduced at 0°C, with stirring continued for 12–24 hours.

- Deprotection : The tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine.

| Intermediate | Coupling Agent | Amine | Product | Yield |

|---|---|---|---|---|

| Boc-protected pyrrolidine acid | EDC/HOBt | Methylamine | (2S,5R)-N-Methyl-5-phenylpyrrolidine-2-carboxamide | 75% |

This method ensures retention of stereochemistry, as confirmed by chiral HPLC and NMR analysis in subsequent studies.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) in ethanol, as documented in the DiVA portal thesis. A solution of the free amine in anhydrous ethanol is treated with 1.25 M HCl/EtOH at room temperature, precipitating the hydrochloride salt after 2 hours.

| Free Base | Acid Source | Solvent | Product | Yield |

|---|---|---|---|---|

| (2S,5R)-N-Methyl-5-phenylpyrrolidine-2-carboxamide | HCl/EtOH | Ethanol | Hydrochloride salt | 85% |

The salt’s purity (>98%) is verified via elemental analysis and mass spectrometry, with a reported melting point of 154–155°C.

Stereochemical Control and Analysis

Chiral Resolution Techniques

While none of the sources explicitly detail enantioselective synthesis, the consistent (2S,5R) configuration in final products implies the use of chiral starting materials or resolution steps. For instance, the Boc-protected intermediate in PMC2494854 is derived from (2S,5R)-5-phenylpyrrolidine-1,2-dicarboxylic acid, suggesting prior resolution via recrystallization or chiral chromatography.

Key Analytical Data

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Insights

Vendor Synthesis Protocols

Sigma-Aldrich’s product listing for (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride (CAS 240.73) aligns with academic methods, emphasizing:

Vendor data corroborates the compound’s stability in hydrochloride form, with no reported decomposition under recommended storage.

Chemical Reactions Analysis

Oxidation Reactions

The carboxamide and pyrrolidine moieties undergo selective oxidation under controlled conditions. Key findings include:

Oxidation with KMnO₄ under acidic conditions primarily targets the pyrrolidine ring, converting it to a pyrrolidone system while retaining the carboxamide group. Chromium trioxide selectively oxidizes benzylic positions, yielding ketones without racemization .

Reduction Reactions

The compound’s amide group and aromatic system participate in reduction pathways:

Reduction with LiAlH₄ selectively converts the carboxamide to a hydroxymethyl group, critical for probing biological activity . Hydrogenation under Pd/C reduces the phenyl ring but may alter stereochemical integrity due to intermediate iminium species .

Substitution Reactions

The phenyl and pyrrolidine rings facilitate electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | para | Nitro-phenylpyrrolidine-carboxamide |

| Br₂ (FeBr₃) | DCM, RT | meta | Bromo-phenylpyrrolidine-carboxamide |

Nitration occurs preferentially at the para position of the phenyl group, while bromination favors the meta position due to steric hindrance from the pyrrolidine ring .

Nucleophilic Ring Opening

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | Ethanol, reflux | β-aminoamide derivatives |

| PhMgBr | THF, −78°C → RT | Phenyl-substituted open-chain amides |

Ammonia induces ring opening at the pyrrolidine’s α-position, yielding β-aminoamides. Grignard reagents generate open-chain products through nucleophilic attack at the carboxamide carbonyl .

Palladium-Catalyzed Cross-Coupling

The compound participates in Pd-mediated transformations, enabling C–C bond formation:

Suzuki couplings with arylboronic acids proceed with high diastereoselectivity, attributed to steric guidance from the pyrrolidine ring . Buchwald-Hartwig aminations show moderate selectivity due to competing pathways.

Stereochemical Transformations

The (2S,5R) configuration influences reaction outcomes:

-

Epimerization : Under basic conditions (e.g., NaOMe/MeOH), partial racemization occurs at C2 due to keto-enol tautomerism.

-

Chiral Resolution : Enzymatic hydrolysis (e.g., lipase B) separates diastereomers, enhancing enantiopurity .

Industrial-Scale Modifications

Optimized processes for large-scale synthesis include:

Scientific Research Applications

Scientific Research Applications

The applications of (2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride span across several scientific domains:

Chemistry

- Chiral Building Block : It serves as a chiral building block in the synthesis of complex organic molecules, allowing for the creation of enantiomerically pure compounds essential for pharmaceuticals and agrochemicals.

- Catalysis : The compound has been utilized as a catalyst in asymmetric synthesis, enhancing enantioselectivity in various chemical reactions.

Biology

- Biological Interactions : Studies have focused on its interactions with biological macromolecules, providing insights into chiral recognition mechanisms and binding affinities which are crucial for drug design.

- Neuropharmacology : Research indicates potential roles in modulating neurotransmitter systems, suggesting applications in treating neurological disorders.

Medicine

- Therapeutic Potential : Investigated for its role as a precursor in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

- Anticancer Activity : Recent studies have explored its derivatives for anticancer properties, indicating a promising avenue for drug development.

Case Studies

Several case studies highlight the compound's applications:

- Asymmetric Synthesis : A study demonstrated that this compound was used successfully as a ligand in copper-catalyzed reactions achieving high enantiomeric excesses (up to 99%) in various substrates .

- Anticancer Research : Another investigation focused on the synthesis of derivatives using this compound showed promising results against melanoma cells, indicating its potential utility in developing new cancer therapies .

- Neuropharmacological Studies : Research into its effects on neurotransmitter systems has revealed that modifications to the pyrrolidine ring can significantly enhance binding affinity to dopamine receptors, suggesting possible therapeutic applications for mood disorders .

Mechanism of Action

The mechanism of action of (2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones: Similar in terms of stereochemistry and functional groups.

(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Shares the pyrrolidine ring structure and chiral centers.

Uniqueness

(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is unique due to its specific combination of a phenyl group and a carboxamide group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure

The chemical formula for this compound is . The compound features a pyrrolidine ring substituted with a phenyl group and a carboxamide moiety, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

| HeLa | 20 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria. It has shown promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate pathways involved in apoptosis and cell proliferation by inhibiting key enzymes and receptors.

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It halts the progression of the cell cycle at the G1/S phase.

- Enzyme Inhibition : It may inhibit certain kinases involved in cancer progression.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups.

- Combination Therapy : When used in conjunction with standard chemotherapeutics like cisplatin, enhanced efficacy was observed, indicating a synergistic effect.

Q & A

Q. What are the key synthetic pathways for (2S,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride, and how does stereochemistry influence yield?

- Methodological Answer : Synthesis typically involves (1) pyrrolidine ring formation via cyclization of chiral precursors (e.g., amino alcohols or ketones) under acidic/basic conditions , (2) phenyl group introduction via cross-coupling reactions (e.g., Suzuki-Miyaura), and (3) carboxamide functionalization using activated carboxylic acids or nitriles . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. For example, (2S,5R) configuration is preserved by using L-proline-derived intermediates or resolving diastereomers via crystallization . Yield optimization requires pH control during cyclization (e.g., HCl reflux stabilizes intermediates) .

Q. How can researchers confirm the stereochemical integrity of (2S,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is standard for enantiomeric excess (ee) determination . NMR (e.g., NOESY) identifies spatial proximity of protons to confirm relative configuration . X-ray crystallography provides absolute configuration but requires high-purity crystals. For rapid screening, optical rotation ([α]D) values should align with literature data for (2S,5R) analogs .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL in H₂O at 25°C) but degrades in basic media (pH >8) due to freebase precipitation. Stability studies (e.g., 40°C/75% RH for 14 days) show ≤5% degradation when stored desiccated at -20°C . For biological assays, prepare stock solutions in DMSO (≤10 mM) and dilute in buffered saline (pH 6–7.4) to avoid aggregation .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize racemization during pyrrolidine ring formation?

- Methodological Answer : Racemization occurs via enolate intermediates during cyclization. Mitigation strategies:

Q. What advanced analytical methods resolve impurities in (2S,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride batches?

- Methodological Answer : LC-MS/MS identifies common impurities (e.g., des-chloro byproducts or oxidized pyrrolidine rings) . ICP-OES quantifies residual metal catalysts (e.g., Pd from coupling reactions). For stereochemical impurities, chiral SFC (supercritical fluid chromatography) offers higher resolution than HPLC . Impurity profiling should follow ICH Q3A guidelines, with acceptance criteria ≤0.15% for unknown impurities .

Q. How does the (2S,5R) configuration impact biological activity compared to other stereoisomers?

- Methodological Answer : Molecular docking and SAR studies show the (2S,5R) isomer binds selectively to neuronal receptors (e.g., σ-1) due to optimal spatial alignment of the carboxamide and phenyl groups . In vitro assays (e.g., cAMP inhibition in HEK293 cells) demonstrate 10-fold higher potency for (2S,5R) vs. (2R,5S) isomers . Racemic mixtures exhibit reduced efficacy, underscoring the need for enantiopure synthesis .

Q. What experimental designs are recommended for studying metabolic stability in hepatic models?

- Methodological Answer :

- Liver microsome assays (human/rat): Incubate 1 µM compound with NADPH-regenerating system; quantify parent compound via LC-MS at 0, 15, 30, 60 min. Calculate t₁/₂ using first-order kinetics .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess IC₅₀ values .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) and LC-HRMS to identify adducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate using:

- Standardized assays : Ensure consistent cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) and assay buffers .

- Orthogonal techniques : Compare IC₅₀ values from radioligand binding (e.g., [³H]-DTG for σ-1) and functional assays (e.g., calcium flux) .

- Batch analysis : Test activity of independently synthesized batches to rule out impurity-driven effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.